molecular formula C25H40N2O4 B1139481 Finasteride (acetate)

Finasteride (acetate)

Cat. No.: B1139481
M. Wt: 432.6 g/mol
InChI Key: CYWQSECJQBIRJR-ZNBOUQNXSA-N
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Description

MK-906 acetate, also known as finasteride acetate, is a potent and competitive inhibitor of the enzyme 5α-reductase. This enzyme is responsible for converting testosterone into dihydrotestosterone (DHT), a more potent androgen. MK-906 acetate has a high affinity for type II 5α-reductase, making it effective in treating conditions like benign prostatic hyperplasia (BPH) and androgenic alopecia .

Scientific Research Applications

MK-906 acetate has a wide range of scientific research applications:

Mechanism of Action

MK-906 acetate exerts its effects by forming a stable complex with the type II 5α-reductase enzyme, thereby inhibiting its activity. This inhibition reduces the conversion of testosterone to dihydrotestosterone (DHT), leading to decreased androgenic activity. The molecular targets include the androgen receptors and various signaling pathways involved in cell growth and differentiation .

Safety and Hazards

Finasteride is considered hazardous by the 2012 OSHA Hazard Communication Standard . Some men experience sexual dysfunction, depression, and breast enlargement . In some men, sexual dysfunction may persist after stopping the medication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-906 acetate involves several steps, starting from the basic steroid structure. The key steps include the introduction of the 4-aza group and the formation of the acetate ester. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Specific details on the synthetic routes and reaction conditions are proprietary and often not disclosed in public literature .

Industrial Production Methods

Industrial production of MK-906 acetate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

MK-906 acetate primarily undergoes reduction and substitution reactions. The reduction reactions involve the conversion of the ketone group to a hydroxyl group, while substitution reactions often involve the replacement of the acetate group with other functional groups .

Common Reagents and Conditions

Common reagents used in the reactions of MK-906 acetate include reducing agents like sodium borohydride and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of MK-906 acetate include various hydroxyl derivatives and substituted analogs. These products are often studied for their potential biological activities and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MK-906 acetate is unique in its high selectivity for type II 5α-reductase, making it particularly effective for conditions like BPH and androgenic alopecia. Its high affinity and competitive inhibition mechanism distinguish it from other similar compounds .

Properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide;acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O2.C2H4O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4;1-2(3)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27);1H3,(H,3,4)/t14-,15-,16-,17+,18+,22-,23+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWQSECJQBIRJR-ZNBOUQNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Finasteride (acetate)
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Finasteride (acetate)
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Finasteride (acetate)
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Finasteride (acetate)
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Finasteride (acetate)

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